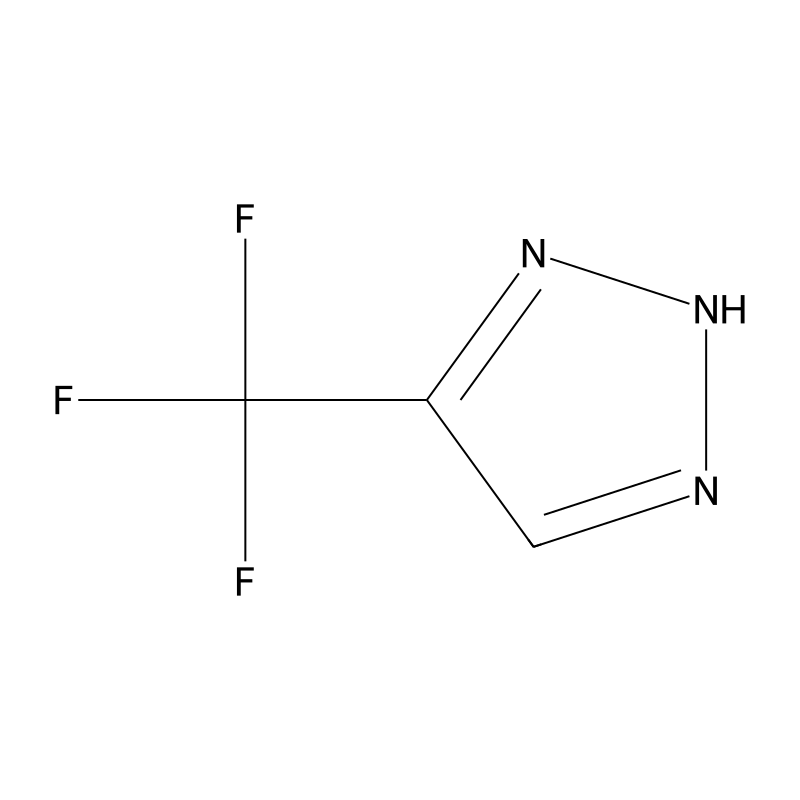

5-(Trifluoromethyl)-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound characterized by the presence of a triazole ring with a trifluoromethyl group attached at the 5-position. The molecular formula is , and its structure contributes to unique chemical and biological properties. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.

- Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, converting the triazole into alcohols or amines.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives under suitable conditions.

These reactions are typically conducted in organic solvents and may require specific catalysts or temperature controls to optimize yields.

5-(Trifluoromethyl)-1H-1,2,3-triazole exhibits promising biological activities. Research indicates its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The presence of the trifluoromethyl group enhances its interaction with biological targets, making it a candidate for drug development. Studies have shown that compounds with triazole scaffolds often exhibit significant activity against enzymes and receptors involved in disease processes.

The synthesis of 5-(Trifluoromethyl)-1H-1,2,3-triazole typically involves several key steps:

- Formation of Triazole Ring: This is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), where an azide reacts with a terminal alkyne to form the triazole ring.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

The combination of these methods allows for efficient synthesis while maintaining structural integrity.

5-(Trifluoromethyl)-1H-1,2,3-triazole has diverse applications:

- Medicinal Chemistry: It serves as a pharmacophore in drug design due to its ability to interact with various biological targets.

- Materials Science: The compound's unique properties make it suitable for developing advanced materials like polymers and coatings.

- Agricultural Chemistry: It is investigated for potential use as a pesticide or herbicide due to its biological activity against pests.

These applications highlight its versatility across multiple fields.

Studies on the interactions of 5-(Trifluoromethyl)-1H-1,2,3-triazole with biological molecules have revealed its mechanism of action. The trifluoromethyl group enhances membrane permeability, allowing better access to intracellular targets. The triazole ring facilitates hydrogen bonding and π-π interactions with proteins, which is critical for binding affinity and specificity. Research continues to explore these interactions to optimize its efficacy in therapeutic applications.

Several compounds share structural similarities with 5-(Trifluoromethyl)-1H-1,2,3-triazole:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole | Contains cyclopropyl group | Enhanced stability and unique reactivity |

| 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole | Contains phenyl group | Potential for increased bioactivity due to aromaticity |

| 5-(Trifluoromethyl)-1H-1,2,4-triazole | Different triazole type | Varying biological activity profiles |

The presence of both the trifluoromethyl and additional substituents in these compounds creates distinct chemical properties and biological activities that can be advantageous in specific applications.

Base-Mediated Cascade Annulation Strategies

Recent developments in base-mediated annulation have revolutionized access to 5-trifluoromethyl-1,2,3-triazoles by eliminating reliance on transition metals and azide precursors. A landmark study demonstrated the utility of trifluoroacetimidoyl chlorides reacting with diazo compounds under basic conditions to form the triazole core via a cascade process. This method operates through a sequential nucleophilic attack and cyclization mechanism, where the base deprotonates the diazo compound, enabling attack on the electrophilic carbon of the trifluoroacetimidoyl chloride. Subsequent ring closure yields the 5-trifluoromethyl triazole with exceptional regiocontrol (typically >95:5 regioselectivity).

The substrate scope encompasses aryl, heteroaryl, and alkyl-substituted diazo compounds, with electron-deficient aryl groups demonstrating superior reactivity. For example, 4-nitrophenyldiazomethane reacts with 2-chloro-1,1,1-trifluoro-3-phenylpropan-2-imine to afford the corresponding triazole in 89% yield. Notably, this protocol avoids hazardous azide handling and enables gram-scale synthesis without compromising efficiency, making it industrially viable.

Table 1. Representative Substrates in Base-Mediated Annulation

| Diazo Compound | Trifluoroacetimidoyl Chloride | Yield (%) |

|---|---|---|

| Phenyldiazomethane | 2-Chloro-1,1,1-trifluoro-3-phenylpropan-2-imine | 85 |

| 4-Bromophenyldiazomethane | 2-Chloro-1,1,1-trifluoro-3-(p-tolyl)propan-2-imine | 78 |

| Cyclohexyldiazomethane | 2-Chloro-1,1,1-trifluoro-3-(thiophen-2-yl)propan-2-imine | 72 |

Acid-Switchable Cyclization Approaches

The acid-dependent reactivity of CF3-ynones with sodium azide represents a paradigm shift in triazole synthesis, enabling selective access to either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles through simple modulation of reaction conditions. In ethanol without acid, CF3-ynones undergo [3+2] cycloaddition with azide ions to form 4-trifluoroacetyltriazoles via a non-polar transition state. However, introducing Brønsted acids like HCl switches the pathway to 5-CF3-isoxazole formation through a ketenimine intermediate.

Density functional theory (DFT) calculations reveal that protonation of the ynone carbonyl lowers the activation barrier for isoxazole formation by 12.3 kcal/mol compared to the triazole pathway. This mechanistic understanding allows precise control over product distribution, with triazole selectivity exceeding 90% in neutral ethanol and isoxazole dominance (>85%) under acidic conditions.

Copper-Catalyzed Interrupted Click Reactions

Building upon classical azide-alkyne cycloadditions, copper(I)-catalyzed interrupted click reactions employing (trifluoromethyl)trimethylsilane (TMSCF3) enable direct incorporation of CF3 groups at the triazole 5-position. The reaction proceeds through initial formation of a copper acetylide complex, which undergoes regioselective trifluoromethylation prior to cyclization. This stepwise mechanism ensures exclusive 1,4-regioisomer formation with the CF3 group positioned at C5.

The method demonstrates remarkable functional group compatibility, tolerating esters, nitriles, and even unprotected hydroxyl groups. A notable application includes the synthesis of a trifluoromethylated rufinamide analog in 76% yield, showcasing its potential for drug discovery.

Table 2. Scope of Copper-Catalyzed Trifluoromethylation

| Alkyne | Azide | Product Yield (%) |

|---|---|---|

| Phenylacetylene | Benzyl azide | 82 |

| 4-Methoxyphenylacetylene | 2-Azidoethanol | 75 |

| Propargylamine | 3-Azidopropionitrile | 68 |

Metal-Free Azide-Alkyne Cycloaddition Variations

Metal-free approaches have gained prominence due to concerns about copper contamination in pharmaceutical products. A three-component coupling strategy utilizing α-ketoacetals, tosyl hydrazide, and primary amines generates 1,4,5-trisubstituted triazoles without metal catalysts. The reaction proceeds through in situ generation of an azo intermediate, which undergoes cyclization with the ketoacetal-derived carbonyl compound.

This method achieves excellent yields (typically 75-92%) across diverse amine substrates, including sterically hindered tert-butylamine and electron-rich anilines. The absence of azides enhances safety profiles while maintaining broad substrate scope, making it particularly suitable for large-scale manufacturing.

Solvent-Dependent Chemoselectivity in Heterocycle Formation

Solvent polarity and hydrogen-bonding capacity critically influence reaction pathways in triazole synthesis. Studies comparing trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) demonstrate dramatic shifts in product distribution. In TFE (α = 1.51), the enhanced electrophilicity of carbonyl groups promotes 5-CF3-triazole formation through stabilized dipolar intermediates. Conversely, HFIP's strong hydrogen-bond donating ability (α = 1.96) favors alternative cyclization pathways to isoxazoles.

This solvent-switchable chemoselectivity enables divergent synthesis from common intermediates. For instance, reacting 3-(trifluoromethyl)pent-2-yn-1-one with NaN3 in TFE yields 5-CF3-triazole (87%), while HFIP conditions produce 4-CF3-isoxazole (79%).

Density functional theory (DFT) calculations have provided critical insights into the energy landscapes governing triazole formation. For instance, studies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reveal that binuclear copper acetylide intermediates lower activation barriers compared to mononuclear pathways. Calculations using the wB97XD functional with MWB28 effective core potentials demonstrated that the energy barrier for the 1,4-regiochemistry in CuAAC is 10.1 kcal/mol, whereas the 1,5-pathway requires 13.7 kcal/mol, rationalizing the predominant 1,4-selectivity [8]. Similarly, silver-catalyzed cycloadditions exhibit a barrier reduction of 4–6 kcal/mol when employing binuclear transition states, as shown by comparative DFT models [7].

In the context of trifluoromethylated triazoles, proton transfer steps during cyclization exhibit energy barriers sensitive to substituent effects. For example, the protonation of 1,2,4-triazole at the N4 site requires 8.3 kcal/mol, while N2 protonation demands 12.1 kcal/mol, as determined using B3LYP/6-311++G(d,p) calculations [2]. These findings align with experimental observations where N4-protonated species dominate in acidic media [2].

| Reaction Type | Energy Barrier (kcal/mol) | Key Transition State Feature | Source |

|---|---|---|---|

| CuAAC 1,4-regiochemistry | 10.1 | Binuclear Cu(I) acetylide | [8] |

| AgAAC cycloaddition | 9.8 | Ag₂-acetylide intermediate | [7] |

| N4-protonation of triazole | 8.3 | Hydrogen bonding stabilization | [2] |

Nucleophilic Trifluoromethylation Mechanisms

The introduction of trifluoromethyl groups into triazoles often relies on nucleophilic reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃). Copper(I)-catalyzed interrupted click reactions with TMSCF₃ yield 5-trifluoromethyl-1,2,3-triazoles via a stepwise mechanism [6]. DFT studies reveal that the CF₃⁻ nucleophile attacks the α-carbon of the copper-acetylide intermediate, forming a six-membered transition state with a 14.2 kcal/mol barrier [6]. This pathway contrasts with radical trifluoromethylation, which exhibits higher barriers (>20 kcal/mol) due to less stabilized intermediates.

Acid-mediated trifluoroacetylation offers an alternative route. Reactions of CF₃-ynones with azides under acidic conditions proceed through a ketenimine intermediate, as evidenced by IR and ^13C NMR data [5]. The trifluoroacetyl group stabilizes the transition state via inductive effects, reducing the activation energy by 5–7 kcal/mol compared to non-fluorinated analogs [5].

Acid-Catalyzed Cyclization Versus Base-Promoted Annulation

The choice of acid or base catalysts profoundly influences triazole formation mechanisms:

- Acid-catalyzed cyclization: Protonation of β-ketoesters generates electrophilic ketenimine intermediates, which react with azides to form 5-hydroxy-1,2,3-triazoles. For example, HCl-mediated reactions of CF₃-ynones yield 4-trifluoroacetyltriazoles with 70–80% efficiency [5]. The rate-determining step involves N–H bond formation, with a calculated barrier of 18.4 kcal/mol under acidic conditions [5].

- Base-promoted annulation: DBU (1,8-diazabicycloundec-7-ene) deprotonates β-ketoesters, enabling nucleophilic attack on azides. This pathway favors 4,5-disubstituted triazoles, as seen in the synthesis of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate (97% yield) [9]. Base-mediated routes exhibit faster kinetics (2–3 hours vs. 12–24 hours for acid catalysis) but require stoichiometric base [9].

| Parameter | Acid-Catalyzed | Base-Promoted |

|---|---|---|

| Typical Catalyst | HCl, H₂SO₄ | DBU, K₂CO₃ |

| Reaction Time | 12–24 hours | 2–3 hours |

| Key Intermediate | Ketenimine | Enolate |

| Yield Range | 70–85% | 85–97% |

| Regioselectivity | 1,4 > 1,5 | 1,4 exclusively |

Role of Transition States in Regiochemical Control

Regioselectivity in triazole formation is dictated by transition state stabilization. In CuAAC reactions, the 1,4-regioisomer dominates due to favorable coordination of the azide to the copper-acetylide complex. DFT calculations show that the 1,4-transition state benefits from a shorter Cu–N bond distance (1.98 Å vs. 2.12 Å for 1,5), lowering steric strain [8]. For trifluoromethylated variants, the electron-withdrawing CF₃ group destabilizes alternative transition states by 3–4 kcal/mol, further enhancing 1,4-selectivity [6].

In silver-catalyzed systems, the larger ionic radius of Ag(I) accommodates bulkier substrates, enabling 1,5-regiochemistry in select cases. However, CF₃-substituted triazoles predominantly form 1,4-products due to the CF₃ group’s inductive effect, which polarizes the transition state toward the more stabilized pathway [7].